molecular formula C11H22Cl2N2O2 B15299365 Methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate dihydrochloride

Methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate dihydrochloride

Cat. No.: B15299365
M. Wt: 285.21 g/mol
InChI Key: PWBZVVIHPWPNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate dihydrochloride is a chemical compound that features a cyclobutane ring substituted with a diazepane moiety

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutane alcohols .

Scientific Research Applications

Methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The diazepane moiety can interact with receptors or enzymes, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylic acid dihydrochloride
  • Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride

Uniqueness

Methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate dihydrochloride is unique due to its specific combination of a cyclobutane ring and a diazepane moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H22Cl2N2O2

Molecular Weight

285.21 g/mol

IUPAC Name

methyl 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylate;dihydrochloride

InChI

InChI=1S/C11H20N2O2.2ClH/c1-15-10(14)11(4-2-5-11)13-8-3-6-12-7-9-13;;/h12H,2-9H2,1H3;2*1H

InChI Key

PWBZVVIHPWPNDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC1)N2CCCNCC2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.